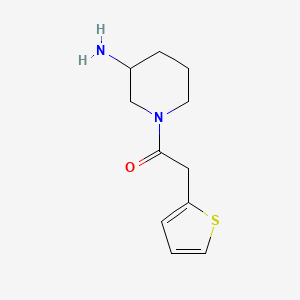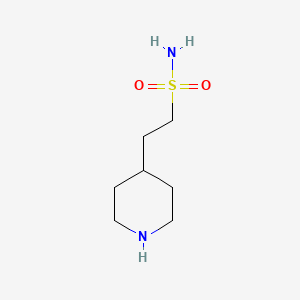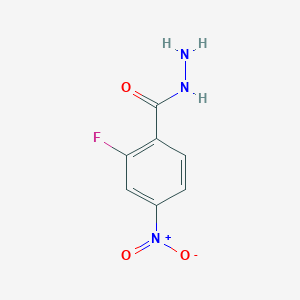![molecular formula C12H19N3O2 B1465700 [1-(1,3-Dimethyl-1H-pyrazol-5-carbonyl)piperidin-3-yl]methanol CAS No. 1492312-21-6](/img/structure/B1465700.png)
[1-(1,3-Dimethyl-1H-pyrazol-5-carbonyl)piperidin-3-yl]methanol
Übersicht
Beschreibung
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, attached to a piperidine ring.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: : It may serve as a building block for bioactive compounds with potential biological activity.
Medicine: : It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : It might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with high affinity to specific receptors, influencing their activity and modulating biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux .
Cellular Effects
The effects of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s ability to bind to receptors and enzymes is crucial for its role in modulating cellular functions. These interactions result in alterations in gene expression and enzyme activity, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol vary with different dosages in animal models. Low doses of the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage regulation in experimental settings .
Metabolic Pathways
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the activity of key enzymes involved in metabolism .
Transport and Distribution
The transport and distribution of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments. Its localization and accumulation within specific tissues can influence its overall biochemical effects .
Subcellular Localization
The subcellular localization of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol is essential for its function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function are influenced by its localization within the cell, affecting various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid: : This can be achieved through the reaction of hydrazine with acetylacetone in the presence of an acid catalyst.
Conversion to acid chloride: : The carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).
Reaction with piperidin-3-ylmethanol: : The acid chloride is reacted with piperidin-3-ylmethanol under controlled conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and stoichiometry are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the alcohol group to a carbonyl group, forming a ketone.
Reduction: : Reduction reactions can reduce the carbonyl group to an alcohol.
Substitution: : Substitution reactions can replace one of the substituents on the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of various substituted pyrazoles and piperidines.
Vergleich Mit ähnlichen Verbindungen
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol: can be compared with other similar compounds such as:
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidine
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-ylmethanol
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-2-ylmethanol
These compounds differ in the position of the hydroxymethyl group on the piperidine ring, which can influence their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-6-11(14(2)13-9)12(17)15-5-3-4-10(7-15)8-16/h6,10,16H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXBIQXEFGESMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465629.png)
![2-(Pyrrolidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1465630.png)





